4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride
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Overview
Description
4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a chemical compound that features a sulfonyl chloride group, a fluorine atom, and a carbamoylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the carbamoylmethoxy group. The final step involves the sulfonylation of the intermediate compound to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the modification of polymers and other materials to introduce functional groups that enhance their properties.
Mechanism of Action
The mechanism of action of 4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Carbamoylmethoxy)-3-chlorobenzenesulphonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Carbamoylmethoxy)-3-bromobenzenesulphonyl chloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride imparts unique properties such as increased electronegativity and potential for forming strong hydrogen bonds. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorine and bromine analogs.
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4S/c9-16(13,14)5-1-2-7(6(10)3-5)15-4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULRFPAZSRXJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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